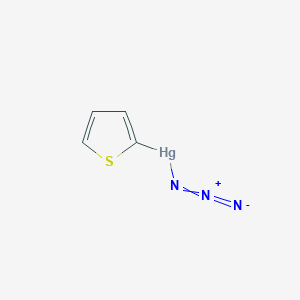![molecular formula C14H17ClNO3P B14415882 Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate CAS No. 87388-46-3](/img/no-structure.png)
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is an organophosphorus compound that contains a phosphonate group attached to a pyrrole ring, which is further substituted with a 3-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate can be achieved through various methods. One common approach involves the reaction of diethyl phosphite with a suitable halogenated pyrrole derivative under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the halogenated carbon, resulting in the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. Additionally, microwave irradiation has been employed to accelerate the reaction and improve the overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides or phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in polymer formulations.
Mécanisme D'action
The mechanism of action of diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with essential cofactors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (4-chlorophenyl)phosphonate
- Diethyl (4-methoxyphenyl)phosphonate
- Diethyl (4-bromophenyl)phosphonate
Uniqueness
Diethyl [4-(3-chlorophenyl)-1H-pyrrol-3-yl]phosphonate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties.
Propriétés
| 87388-46-3 | |
Formule moléculaire |
C14H17ClNO3P |
Poids moléculaire |
313.71 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-4-diethoxyphosphoryl-1H-pyrrole |
InChI |
InChI=1S/C14H17ClNO3P/c1-3-18-20(17,19-4-2)14-10-16-9-13(14)11-6-5-7-12(15)8-11/h5-10,16H,3-4H2,1-2H3 |
Clé InChI |
BVHUZEMJHNLWES-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C1=CNC=C1C2=CC(=CC=C2)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


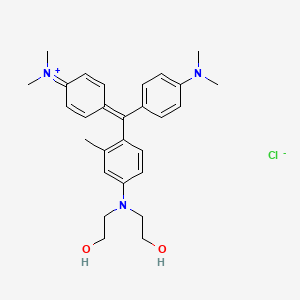
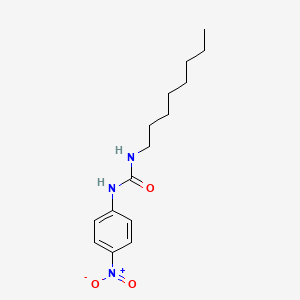
![[2-(Benzenetellurinyl)-1-methoxyethyl]benzene](/img/structure/B14415811.png)
![[(3S)-1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B14415817.png)
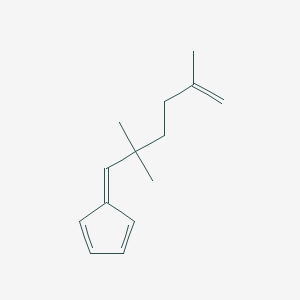
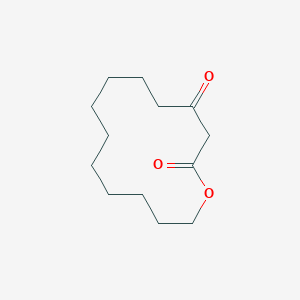

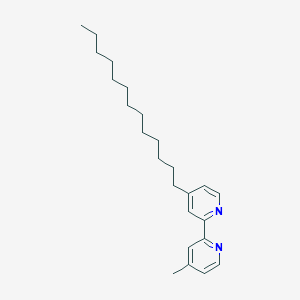
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
